Ethyl(2-fluoroethyl)(2-methylpropyl)amine

Catalog No.
S13736011
CAS No.
M.F
C8H18FN
M. Wt
147.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl(2-fluoroethyl)(2-methylpropyl)amine

Product Name

Ethyl(2-fluoroethyl)(2-methylpropyl)amine

IUPAC Name

N-ethyl-N-(2-fluoroethyl)-2-methylpropan-1-amine

Molecular Formula

C8H18FN

Molecular Weight

147.23 g/mol

InChI

InChI=1S/C8H18FN/c1-4-10(6-5-9)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

PHFSVHNPQSHKME-UHFFFAOYSA-N

Canonical SMILES

CCN(CCF)CC(C)C

Ethyl(2-fluoroethyl)(2-methylpropyl)amine is a tertiary amine characterized by the presence of an ethyl group, a 2-fluoroethyl group, and a 2-methylpropyl group attached to the nitrogen atom. This compound exhibits unique structural features due to the incorporation of the fluorinated ethyl moiety, which can influence its chemical properties and biological activities. The molecular formula of this compound is C7H16FNC_7H_{16}FN, and it has notable applications in medicinal chemistry and material science due to its potential reactivity and biological interactions.

Typical of amines, including:

  • N-Alkylation: This involves the reaction of the amine with alkyl halides to produce higher alkylated amines.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Fluorination Reactions: The presence of the 2-fluoroethyl group allows for further fluorination or substitution reactions, potentially enhancing its reactivity in specific contexts.

These reactions are significant for synthesizing derivatives that may exhibit enhanced pharmacological properties or different functionalities.

The synthesis of ethyl(2-fluoroethyl)(2-methylpropyl)amine can be achieved through several methods:

  • Direct Amination: Reacting ethyl(2-fluoroethyl)halide with 2-methylpropylamine under basic conditions can yield the desired product.
  • Reduction of Nitriles: Starting from a nitrile precursor followed by reduction using lithium aluminum hydride could also yield this compound.
  • Fluorination of Ethylamines: Utilizing fluorinating agents on ethylamines can introduce the fluorine atom at the desired position.

These methods highlight the versatility in synthesizing this compound depending on available starting materials and desired purity levels.

Ethyl(2-fluoroethyl)(2-methylpropyl)amine has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders or cancer therapies.
  • Material Science: In developing new materials with unique properties due to the incorporation of fluorinated groups.
  • Chemical Research: As a reagent in various organic synthesis reactions to explore new chemical pathways or functional groups.

Interaction studies involving ethyl(2-fluoroethyl)(2-methylpropyl)amine are crucial for understanding its pharmacokinetics and dynamics. These studies often focus on:

  • Binding Affinity: Assessing how well this compound binds to specific biological targets, such as enzymes or receptors.
  • Metabolic Stability: Evaluating how long the compound remains intact within biological systems before being metabolized.
  • Toxicity Assessments: Understanding any potential adverse effects that may arise from its use in therapeutic contexts.

Such studies help in optimizing the compound for better efficacy and safety profiles.

Ethyl(2-fluoroethyl)(2-methylpropyl)amine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
EthylamineSimple ethyl groupBasic amine structure, widely used in organic synthesis
1-Amino-3-fluoropropaneFluorinated propyl groupUsed in pharmaceuticals; affects solubility
1-(2-Fluoroethyl)piperidinePiperidine ring structureExhibits different pharmacological properties
N,N-Diethyl-2-fluoroethylamineTwo ethyl groupsIncreased lipophilicity, enhancing CNS penetration
3-Fluoropropan-1-amineFluorinated propanaminePotential use in neuropharmacology

The uniqueness of ethyl(2-fluoroethyl)(2-methylpropyl)amine lies in its specific combination of groups which may offer distinct interactions and activities compared to these similar compounds. The presence of both a fluorinated moiety and branched alkane structure provides opportunities for specialized applications in drug design and material science.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

147.142327740 g/mol

Monoisotopic Mass

147.142327740 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types